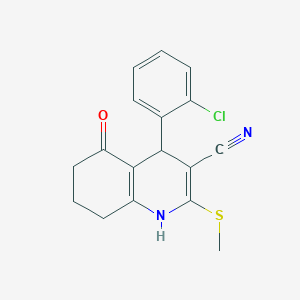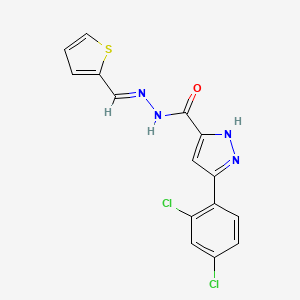
1-(Morpholin-4-yl)undec-10-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholin-4-yl)undec-10-yn-1-one is an organic compound that features a morpholine ring attached to an undec-10-yn-1-one backbone
Métodos De Preparación
The synthesis of 1-(Morpholin-4-yl)undec-10-yn-1-one typically involves the reaction of morpholine with undec-10-yn-1-one under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic addition to the alkyne group of undec-10-yn-1-one. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(Morpholin-4-yl)undec-10-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where halogens or other nucleophiles replace hydrogen atoms.
Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents like N-bromosuccinimide for substitutions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Morpholin-4-yl)undec-10-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Morpholin-4-yl)undec-10-yn-1-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior. The compound’s alkyne group is particularly reactive, allowing it to form covalent bonds with target proteins, which enhances its inhibitory effects .
Comparación Con Compuestos Similares
1-(Morpholin-4-yl)undec-10-yn-1-one can be compared with similar compounds such as:
10-undecyn-1-ol: This compound has a similar alkyne group but lacks the morpholine ring, making it less versatile in biological applications.
1-(Morpholin-4-yl)prop-2-en-1-one: This compound has a shorter carbon chain and different reactivity due to the presence of a double bond instead of a triple bond.
10-Undecen-1-ol: Similar to 10-undecyn-1-ol but with a double bond, it is used in different synthetic applications.
The uniqueness of this compound lies in its combination of a morpholine ring and an alkyne group, providing a versatile platform for various chemical and biological applications.
Propiedades
Fórmula molecular |
C15H25NO2 |
|---|---|
Peso molecular |
251.36 g/mol |
Nombre IUPAC |
1-morpholin-4-ylundec-10-yn-1-one |
InChI |
InChI=1S/C15H25NO2/c1-2-3-4-5-6-7-8-9-10-15(17)16-11-13-18-14-12-16/h1H,3-14H2 |
Clave InChI |
YJIHUQCMVXQUMX-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCCCCC(=O)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11661516.png)
![4-{[(2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B11661522.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11661538.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11661543.png)

![Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11661557.png)
![11-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11661561.png)


![N'-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11661575.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B11661577.png)
![8-Ethyl-5-oxo-2-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11661584.png)

